REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([O:5][CH3:6])=[O:4].Cl.[CH:8]1([CH:14]=O)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1>[Pd].CO>[CH3:6][O:5][C:3](=[O:4])[CH2:2][NH:1][CH2:14][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1 |f:0.1|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)OC.Cl
|
Name
|
|
Quantity
|
2.12 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CNCC1CCCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |